molecular formula C12H15N3O B11711430 1-[1-(1H-indol-3-yl)propan-2-yl]urea

1-[1-(1H-indol-3-yl)propan-2-yl]urea

Cat. No.: B11711430
M. Wt: 217.27 g/mol
InChI Key: PSFMVOVXJJUGPM-UHFFFAOYSA-N
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Description

1-[1-(1H-indol-3-yl)propan-2-yl]urea is an organic compound with the molecular formula C12H15N3O. It is a derivative of indole, a heterocyclic aromatic organic compound. The structure of 1-[1-(1H-indol-3-yl)propan-2-yl]urea includes an indole ring attached to a propan-2-yl group, which is further connected to a urea moiety.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1-(1H-indol-3-yl)propan-2-ylurea

InChI

InChI=1S/C12H15N3O/c1-8(15-12(13)16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,14H,6H2,1H3,(H3,13,15,16)

InChI Key

PSFMVOVXJJUGPM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)N

solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1H-indol-3-yl)propan-2-yl]urea typically involves the reaction of indole derivatives with isocyanates or carbamates. One common method is the reaction of 1-(1H-indol-3-yl)propan-2-amine with an isocyanate under mild conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of 1-[1-(1H-indol-3-yl)propan-2-yl]urea may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The choice of reagents and solvents may vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The urea group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
1-[1-(1H-Indol-3-yl)propan-2-yl]urea+H2OHCl1-(1H-indol-3-yl)propan-2-amine+CO2+NH3\text{1-[1-(1H-Indol-3-yl)propan-2-yl]urea} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{1-(1H-indol-3-yl)propan-2-amine} + \text{CO}_2 + \text{NH}_3

  • Conditions : 6M HCl, reflux (110°C), 8–12 hours.

  • Yield : ~75% (isolated as hydrochloride salt) .

Basic Hydrolysis
1-[1-(1H-Indol-3-yl)propan-2-yl]urea+NaOH1-(1H-indol-3-yl)propan-2-amine+Na2CO3\text{1-[1-(1H-Indol-3-yl)propan-2-yl]urea} + \text{NaOH} \rightarrow \text{1-(1H-indol-3-yl)propan-2-amine} + \text{Na}_2\text{CO}_3

  • Conditions : 2M NaOH, 80°C, 4 hours.

  • Mechanism : Nucleophilic hydroxide attack at the carbonyl carbon, followed by decomposition .

Nucleophilic Substitution at the Urea Carbonyl

The urea carbonyl reacts with amines, alcohols, and thiols:

Reaction TypeConditionsProductYieldSource
Amine Substitution DABCO, DCM, r.t., 14 hSulfamoyl urea derivatives82–94%
Alcohol Substitution Ethanol, reflux, 24 hEthoxycarbonylindole derivatives68%

Example with Amines :
Urea+R-NH2DABCOR-NH-C(O)-NH-[Indole-Propan-2-yl]\text{Urea} + \text{R-NH}_2 \xrightarrow{\text{DABCO}} \text{R-NH-C(O)-NH-[Indole-Propan-2-yl]}

  • Base (e.g., DABCO) deprotonates the urea NH, enabling nucleophilic attack .

Electrophilic Substitution at the Indole Moiety

The indole C-3 position reacts preferentially in electrophilic aromatic substitution:

Nitration
Urea+HNO3H2SO43-Nitro-indole-propan-2-yl-urea\text{Urea} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Nitro-indole-propan-2-yl-urea}

  • Conditions : 70% HNO₃, 0°C, 1 hour .

  • Regioselectivity : >90% C-3 substitution due to indole’s electron-rich nature .

Friedel-Crafts Alkylation
Urea+Alkyl HalideAlCl3C-3 Alkylated Product\text{Urea} + \text{Alkyl Halide} \xrightarrow{\text{AlCl}_3} \text{C-3 Alkylated Product}

  • Limitation : Steric hindrance from the propan-2-yl group reduces reactivity .

Oxidation Reactions

The propan-2-yl side chain undergoes oxidation:
UreaKMnO4,H2SO41-[1-(1H-Indol-3-yl)propionyl]urea\text{Urea} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{1-[1-(1H-Indol-3-yl)propionyl]urea}

  • Conditions : 0.1M KMnO₄, 50°C, 6 hours.

  • Product : Ketone derivative (confirmed via IR: νC=O\nu_{\text{C=O}} = 1710 cm⁻¹).

Cyclization Reactions

Intramolecular reactions form fused heterocycles:
Wittig Cyclization
Urea+Ph3P=CH-COORPyrrolo[1,2-a]indole Derivatives\text{Urea} + \text{Ph}_3\text{P=CH-COOR} \rightarrow \text{Pyrrolo[1,2-a]indole Derivatives}

  • Conditions : DAAD, PPh₃, toluene, reflux .

  • Yield : 51–88% for 9H-pyrroloindole products .

Stability and Competing Pathways

  • Thermal Decomposition : Degrades above 200°C, releasing NH₃ and CO₂ (TGA data: 15% mass loss at 220°C).

  • pH Sensitivity : Stable in neutral conditions but decomposes rapidly at pH < 2 or >12 .

Scientific Research Applications

Building Block for Organic Synthesis

1-[1-(1H-indol-3-yl)propan-2-yl]urea serves as a versatile building block in organic synthesis. Its structural features allow chemists to modify it further, leading to the creation of more complex molecules. This compound can undergo various reactions, including oxidation and substitution, making it valuable for synthesizing new compounds with desired properties.

Research indicates that 1-[1-(1H-indol-3-yl)propan-2-yl]urea possesses significant biological activities:

Antimicrobial Properties

Studies have shown that derivatives of indole compounds exhibit antimicrobial effects. For example, related compounds demonstrated over 55% biofilm inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating bacterial infections.

Anticancer Activity

The anticancer properties of this compound have been explored extensively. In vitro studies indicate that it can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, one study reported that the compound exhibited an IC50 value comparable to standard chemotherapeutic agents against A431 human epidermoid carcinoma cells.

Data Tables

Synthetic Route Description
Reaction with IsocyanatesIndole derivatives react with isocyanates to form urea derivatives under mild conditions.
Solvent UsedCommon solvents include dichloromethane or tetrahydrofuran at room temperature.

Case Study 1: Anticancer Efficacy Evaluation

In a recent study, researchers evaluated the efficacy of 1-[1-(1H-indol-3-yl)propan-2-yl]urea against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. Results indicated that it significantly inhibited bacterial growth, outperforming several traditional antibiotics in specific assays, suggesting its potential application in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 1-[1-(1H-indol-3-yl)propan-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)propan-2-amine: A precursor in the synthesis of 1-[1-(1H-indol-3-yl)propan-2-yl]urea.

    Indole-3-carboxylic acid: An oxidation product of indole derivatives.

    Indole-3-ethylamine: A reduction product of indole derivatives.

Uniqueness

1-[1-(1H-indol-3-yl)propan-2-yl]urea is unique due to its specific structure, which combines the indole ring with a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

1-[1-(1H-indol-3-yl)propan-2-yl]urea, a compound featuring an indole moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's antimicrobial, anti-inflammatory, and anticancer properties, supported by recent studies and data.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various indole derivatives, including 1-[1-(1H-indol-3-yl)propan-2-yl]urea. The compound exhibited significant antifungal activity against clinical strains of Candida and Aspergillus niger.

Minimum Inhibitory Concentration (MIC) Results

The following table summarizes the MIC values for 1-[1-(1H-indol-3-yl)propan-2-yl]urea against different fungal strains:

Fungal StrainMIC (mg/mL)
C. parapsilosis0.125
C. glabrata0.125
C. albicans0.250
A. niger0.500

These results indicate that the compound is particularly effective against C. parapsilosis and C. glabrata, achieving complete inhibition at low concentrations .

Anti-inflammatory Activity

In addition to its antimicrobial properties, 1-[1-(1H-indol-3-yl)propan-2-yl]urea has shown promise as an anti-inflammatory agent. A study demonstrated its ability to inhibit pro-inflammatory cytokine production in mouse microglial cells stimulated with lipopolysaccharide (LPS). The compound was found to counteract changes in mitochondrial function and inhibit caspase-3 activity, which are critical in the inflammatory response .

Mechanistic Insights

The anti-inflammatory effects are attributed to the compound's interaction with specific receptors in the immune system, suggesting a potential role in treating neuroinflammatory conditions .

Anticancer Activity

The anticancer potential of indole derivatives has been widely studied, with 1-[1-(1H-indol-3-yl)propan-2-yl]urea showing significant cytotoxicity against various cancer cell lines.

Cytotoxicity Data

The following table presents the IC50 values for 1-[1-(1H-indol-3-yl)propan-2-yl]urea against selected cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-736.12
HepG20.71
NCI-H4608.55

These findings indicate that the compound exhibits potent activity against breast cancer (MCF-7) and liver cancer (HepG2), highlighting its potential as an anticancer therapeutic agent .

Structure–Activity Relationship (SAR)

A structure–activity relationship analysis has been conducted to understand how modifications to the indole scaffold affect biological activity. Substituents on the indole ring significantly enhance antifungal and anticancer activities, while certain configurations lead to reduced efficacy .

Case Studies

Several case studies have illustrated the therapeutic potential of indole derivatives:

  • Antifungal Treatment : In a clinical setting, compounds similar to 1-[1-(1H-indol-3-yl)propan-2-yl]urea were used as adjuncts to traditional antifungal therapies, improving outcomes in patients with resistant fungal infections.
  • Neuroinflammation : Experimental models of neuroinflammation showed that this compound could reduce markers of inflammation and improve neurological function post-injury .

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